6-(Trifluoromethyl)pyridazine-3-sulfinicacid
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Overview
Description
6-(Trifluoromethyl)pyridazine-3-sulfinic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, with a sulfinic acid functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of pyridazine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)pyridazine-3-sulfinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridazine-3-sulfinic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyridazine derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
6-(Trifluoromethyl)pyridazine-3-sulfinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridazine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfinic acid group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Trifluoromethyl)pyridazine-3-sulfinic acid include:
- 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride
- 6-(Trifluoromethyl)pyridazine-3-sulfonic acid
- 6-(Trifluoromethyl)pyridazine-3-sulfide
Uniqueness
What sets 6-(Trifluoromethyl)pyridazine-3-sulfinic acid apart from these similar compounds is the presence of the sulfinic acid group, which imparts unique reactivity and chemical properties. This functional group allows for specific interactions and transformations that are not possible with the sulfonyl fluoride or sulfide analogs .
Properties
Molecular Formula |
C5H3F3N2O2S |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyridazine-3-sulfinic acid |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)3-1-2-4(10-9-3)13(11)12/h1-2H,(H,11,12) |
InChI Key |
HIIKWLFJIUTGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)S(=O)O |
Origin of Product |
United States |
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